Cas no 866318-99-2 (1H-Pyrrolo[2,3-b]pyridine,5-fluoro-1-[(4-methylphenyl)sulfonyl]-)

1H-Pyrrolo[2,3-b]pyridine,5-fluoro-1-[(4-methylphenyl)sulfonyl]- structure
866318-99-2 structure
Product Name:1H-Pyrrolo[2,3-b]pyridine,5-fluoro-1-[(4-methylphenyl)sulfonyl]-
CAS No:866318-99-2
MF:C14H11FN2O2S
MW:290.312745332718
CID:718854
PubChem ID:49758889
Update Time:2025-04-19

1H-Pyrrolo[2,3-b]pyridine,5-fluoro-1-[(4-methylphenyl)sulfonyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrolo[2,3-b]pyridine,5-fluoro-1-[(4-methylphenyl)sulfonyl]-
    • 5-fluoro-1-tosyl-1H-pyrrolo [2,3-b]pyridine
    • 5-fluoro-1-(5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione
    • 5-fluoro-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
    • Uracil,1-(2,3-dideoxy-b-D-glycero-pentofuranosyl)-5-fluoro-(8CI)
    • Uridine,2',3'-dideoxy-5-fluoro-(9CI)
    • 1H-PYRROLO[2,3-B]PYRIDINE, 5-FLUORO-1-[(4-METHYLPHENYL)SULFONYL]-
    • 866318-99-2
    • PCGDTHBAHOVVRW-UHFFFAOYSA-N
    • 5-Fluoro-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine
    • 5-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
    • F71076
    • SCHEMBL1749037
    • Inchi: 1S/C14H11FN2O2S/c1-10-2-4-13(5-3-10)20(18,19)17-7-6-11-8-12(15)9-16-14(11)17/h2-9H,1H3
    • InChI Key: PCGDTHBAHOVVRW-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(N1C=CC2=CC(=CN=C12)F)(=O)=O

Computed Properties

  • Exact Mass: 290.05300
  • Monoisotopic Mass: 290.053
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 443
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60.3A^2
  • XLogP3: 3

Experimental Properties

  • Density: 1.38
  • Boiling Point: 473.2°C at 760 mmHg
  • Flash Point: 240°C
  • Refractive Index: 1.641
  • PSA: 60.34000
  • LogP: 3.80160

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